1-(3-Isopropoxyphenyl)piperazine

Description

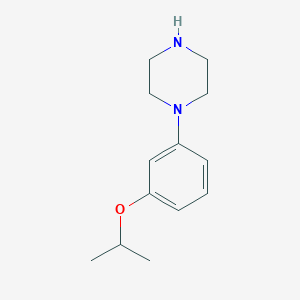

1-(3-Isopropoxyphenyl)piperazine is a phenylpiperazine derivative characterized by a piperazine ring substituted with a 3-isopropoxy-phenyl group. These compounds share a common piperazine backbone but differ in substituents on the aromatic ring, leading to variations in receptor affinity, metabolic pathways, and functional outcomes .

Properties

Molecular Formula |

C13H20N2O |

|---|---|

Molecular Weight |

220.31 g/mol |

IUPAC Name |

1-(3-propan-2-yloxyphenyl)piperazine |

InChI |

InChI=1S/C13H20N2O/c1-11(2)16-13-5-3-4-12(10-13)15-8-6-14-7-9-15/h3-5,10-11,14H,6-9H2,1-2H3 |

InChI Key |

FXQBSUBCXFCTEA-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OC1=CC=CC(=C1)N2CCNCC2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Structural Features of Key Phenylpiperazines

| Compound | Substituent Position & Group | Key Structural Properties |

|---|---|---|

| 1-(3-Isopropoxyphenyl)piperazine | 3-isopropoxy | Bulky isopropyl ether group; moderate electron-donating effect. |

| TFMPP (1-(3-trifluoromethylphenyl)piperazine) | 3-CF₃ | Strong electron-withdrawing CF₃ group; enhances metabolic stability and receptor affinity. |

| mCPP (1-(3-chlorophenyl)piperazine) | 3-Cl | Moderate electron-withdrawing Cl group; influences 5-HT receptor subtype selectivity. |

| MeOPP (1-(4-methoxyphenyl)piperazine) | 4-OCH₃ | Electron-donating methoxy group; alters pharmacokinetics and receptor binding. |

Pharmacological and Functional Comparisons

Serotonergic Receptor Interactions

Phenylpiperazines exhibit diverse interactions with 5-HT (serotonin) receptor subtypes :

- TFMPP : Acts as a 5-HT1B and 5-HT2C agonist. In cats, TFMPP inhibits sympathetic nerve discharge (SND) at low doses but increases SND at higher doses, accompanied by hypotension . It also suppresses locomotor activity in rats via 5-HT1B/1C receptors .

- mCPP : Primarily a 5-HT2C agonist with weaker 5-HT1B activity. It potently reduces locomotor activity in rodents, an effect blocked by 5-HT antagonists like metergoline . Compared to TFMPP, mCPP is 6-fold more potent in antagonizing 5-HT2A-mediated head-twitching .

- MeOPP: Limited data suggest its role in designer drugs with psychostimulatory effects, likely via 5-HT2 receptors .

Behavioral and Therapeutic Effects

- TFMPP: Used recreationally for MDMA-like effects but lacks hallucinogenic properties.

- mCPP : A metabolite of antidepressants (trazodone, nefazodone) and a designer drug. It induces anxiety in humans and suppresses appetite in rodents .

- This compound : The isopropoxy group may confer unique pharmacokinetic properties, such as enhanced blood-brain barrier penetration compared to smaller substituents (e.g., Cl, CF₃).

Metabolic Pathways and Stability

Phenylpiperazines undergo extensive metabolism, primarily via CYP3A4-mediated N-dealkylation and CYP2D6-dependent hydroxylation :

- mCPP : Metabolized to hydroxy-mCPP isomers, 3-chloroaniline, and acetylated derivatives. Hydroxy metabolites are excreted as glucuronides/sulfates .

- TFMPP : Likely undergoes similar hydroxylation, but its CF₃ group may slow oxidative metabolism, increasing half-life .

- MeOPP : Methoxy groups are susceptible to demethylation, forming catechol intermediates prone to conjugation .

Table 2: Metabolic and Toxicological Profiles

| Compound | Major Metabolic Pathways | Key Metabolites | Toxicity Notes |

|---|---|---|---|

| mCPP | Aromatic hydroxylation, N-dealkylation | Hydroxy-mCPP, 3-chloroaniline | Linked to anxiety, serotonin syndrome |

| TFMPP | Hydroxylation, conjugation | Hydroxy-TFMPP, trifluoromethylaniline | Potential neurotoxicity at high doses |

| MeOPP | O-demethylation, glucuronidation | 4-Hydroxyphenylpiperazine | Limited data; possible hepatotoxicity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.